N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide, also known as DMTB, is a chemical compound that has gained significant attention in the field of scientific research. DMTB is a benzamide derivative that has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders.
Scientific Research Applications
Antibacterial and Antifungal Agents
The synthesis and biological evaluation of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid have revealed promising antimicrobial activity . Specifically, these derivatives exhibit good antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Compound 9f, in particular, emerged as an effective antibacterial agent and holds potential for future drug discovery and development.
Factor Xa Inhibition
Research on analogs similar to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d]thiazole-6-carboxamide has demonstrated high inhibition values for both coagulation factors Xa and XIa . Factor Xa remains an attractive target protein, and inhibitors of this factor are being explored for the treatment of various thrombotic conditions.
Heterocyclic Chemistry
The compound’s unique heterocyclic structure, containing nitrogen and sulfur atoms, makes it interesting for chemical and biological studies. Thiophenes, such as this compound, have versatile synthetic applicability and find use in various pharmaceuticals and agrochemicals .
Drug Discovery
Given its novel scaffold, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide could serve as a starting point for drug development. Researchers may explore modifications to enhance its pharmacological properties or combine it with other pharmacophores to create synergistic effects .
Mechanism of Action
Target of Action
The primary targets of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide are currently unknown. This compound belongs to the thiazole class of molecules , which are known to interact with a wide range of biological targets, including enzymes, receptors, and DNA .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known activities of other thiazole derivatives, it could potentially exhibit a range of biological activities, including analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-11-7-3-5-9(13(11)20-2)14(18)17-15-16-10-6-4-8-12(10)21-15/h3,5,7H,4,6,8H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSEYBKQRNGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide |
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